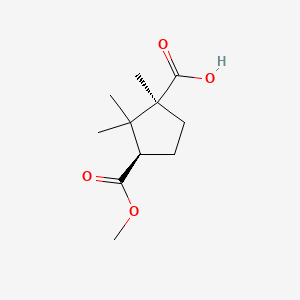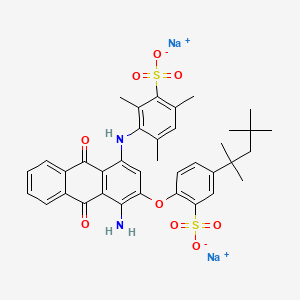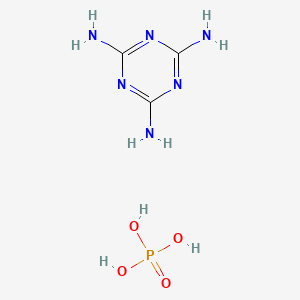
Methyl camphorate
Vue d'ensemble
Description
Methyl camphorate is a compound related to camphor, which is a bicyclic monoterpene ketone found widely in plants, especially Cinnamomum camphora . It is used topically as a skin antipruritic and as an anti-infective agent .
Synthesis Analysis
The structure of a compound similar to this compound, antrocamphin O, was unambiguously assigned by the analysis of spectral data (including 1D and 2D NMR, high-resolution MS, IR, and UV) and total synthesis . The compound was prepared through the Sonogashira reaction of 5-iodo-4,7-dimethoxy-6-methylbenzene and 2-methylbut-1-en-3-yne as the key step .
Molecular Structure Analysis
The molecular formula of this compound is C11H18O4 . Its average mass is 214.258 Da and its monoisotopic mass is 214.120514 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm . Its boiling point is 295.4±33.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 58.9±6.0 kJ/mol . The flash point is 106.3±18.9 °C .
Mécanisme D'action
Target of Action
Methyl camphorate, also known as this compound, (+/-)-, is a compound derived from the fruiting bodies of Antrodia camphorata It’s structurally similar compound, camphor, has been reported to interact with the transient receptor potential vanilloid subtype 1 (trpv1) channel . This interaction is believed to be responsible for its analgesic and antipruritic effects .
Mode of Action
Camphor, a similar compound, has been shown to activate and strongly desensitize the trpv1 channel . This activation and desensitization of the TRPV1 channel are believed to contribute to the analgesic actions of Camphor
Biochemical Pathways
camphorata, 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole, has been reported to exhibit an inhibitory effect on COLO-205 colon cancer cells in vitro by activating the p27/Kip1 signaling pathway mediated by p53 . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are crucial for its potential to become a drug . Therefore, understanding the ADME properties of this compound would be essential for assessing its potential as a therapeutic agent.
Result of Action
camphorata, has been reported to suppress the population of cancer stem-like cells in MCF7 human breast cancer cell line
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. DNA methylation, a common epigenetic modification, can be influenced by environmental factors, which in turn can affect gene expression and subsequent health outcomes . Therefore, environmental factors could potentially influence the action of this compound, but more research is needed to understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl camphorate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to its use. This compound has a strong odor, which can be unpleasant and may interfere with certain experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several potential future directions for research on methyl camphorate. One area of interest is its potential use as a therapeutic agent for various inflammatory and painful conditions. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use. Finally, there is a need for research on the development of new and more efficient synthesis methods for this compound.
Applications De Recherche Scientifique
Methyl camphorate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has been studied for its potential use as an insecticide and repellent.
Propriétés
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNNTVXOZWMVGX-WRWORJQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26252-15-3, 219496-46-5 | |
| Record name | Methyl camphorate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl camphorate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CAMPHORATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL CAMPHORATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3432412.png)



